
Quinoline-3-carboxamide
Vue d'ensemble
Description
Quinoline-3-carboxamides are an essential class of drug-like small molecules known to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family kinases . They are used in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nitrogen is shown to bind to the hinge region of the kinases, making them competitive inhibitors of adenosine triphosphate (ATP) .
Synthesis Analysis
Quinoline-3-carboxamide derivatives were synthesized using the Vilsmeier–Haack reaction . The process involved producing 2-chloro-3-carbaldehyde quinolines from acetanilides, followed by oxidation of the 3-carbaldehyde to the carboxylic acid and coupling this group with various anilines .Molecular Structure Analysis
Quinoline-3-carboxamides are known to bind to the hinge region of the kinases, making them competitive inhibitors of adenosine triphosphate (ATP) . This interaction is crucial for their function as inhibitors .Chemical Reactions Analysis
Quinoline-3-carboxamides have been shown to have significant interactions with other compounds. For instance, they have been used as potential inhibitors of ATM . They have also been shown to interact with DNA-PKcs and mTOR .Applications De Recherche Scientifique
Medicinal Chemistry: CETP Inhibition
Quinoline-3-carboxamide derivatives have been synthesized as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP) . CETP plays a significant role in lipid metabolism, and its inhibition is a promising strategy for the treatment of coronary heart disease. Compounds derived from quinoline-3-carboxamide have shown to exhibit inhibitory activity against CETP, which could lead to increased High-Density Lipoprotein Cholesterol (HDL-C) levels and decreased Low-Density Lipoprotein Cholesterol (LDL-C) levels, offering therapeutic benefits for cardiovascular diseases.
Organic Synthesis: Multicomponent Reactions
In organic synthesis, quinoline-3-carboxamide is utilized in multicomponent reactions (MCRs) to construct complex molecular architectures . These reactions are efficient and versatile, allowing for the convergent synthesis of quinoline derivatives. The Povarov reaction, for example, is an MCR that has been employed to synthesize diverse quinoline scaffolds, showcasing high atom economy and the ability to introduce structural diversity.
Pharmacology: Autoimmune Disease Treatment
Derivatives of quinoline-3-carboxamide, such as laquinimod and paquinimod, have shown promising results in the treatment of autoimmune diseases . These compounds modulate the immune response, potentially offering new therapeutic avenues for conditions like multiple sclerosis.
Biochemistry: Immune Modulation
Quinoline-3-carboxamide derivatives have been found to activate natural killer (NK) cells via the aryl hydrocarbon receptor . This activation leads to improved immunoregulatory properties of NK cells, which can suppress central nervous system autoimmunity and enhance tumor surveillance.
Chemical Engineering: Catalysis
In chemical engineering, quinoline-3-carboxamide is involved in catalytic processes to optimize the synthesis of various compounds . For instance, InCl3-mediated catalysis has been used to access quinoline motifs through aza-Diels Alder reactions, which is significant for the development of new materials and pharmaceuticals.
Materials Science: Molecular Building Blocks
The compound’s derivatives serve as molecular building blocks in materials science, contributing to the development of new materials with potential applications in various industries . Their structural properties can be tailored to specific needs, which is crucial for advancing material innovation.
Mécanisme D'action
Quinoline-3-carboxamides, such as Tasquinimod, are known to activate natural killer (NK) cells via the aryl hydrocarbon receptor and increase their DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against B16F10 melanoma cells and augments their immunoregulatory functions .
Safety and Hazards
Propriétés
IUPAC Name |
quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDCIWCFCUQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574189 | |
| Record name | Quinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-carboxamide | |
CAS RN |
6480-67-7 | |
| Record name | 3-Quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6480-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


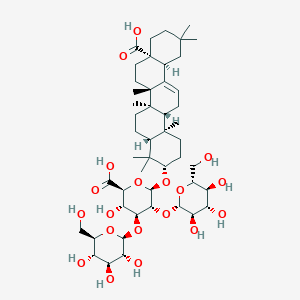
![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)
![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)
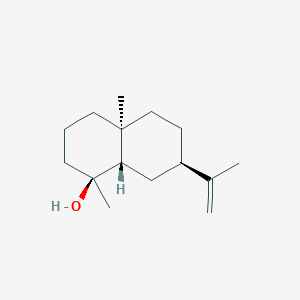
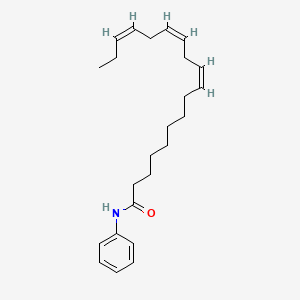
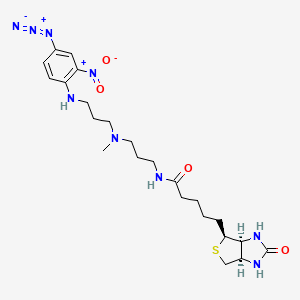
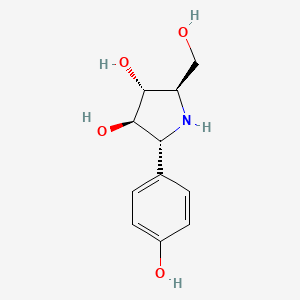
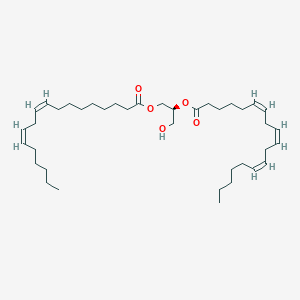


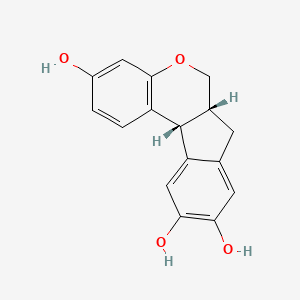
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
